
5-ブロモ-6-p-トリルピリジン-2-アミン
概要
説明
5-Bromo-6-p-tolyl-pyridin-2-ylamine is a chemical compound characterized by its bromine and tolyl groups attached to a pyridine ring
科学的研究の応用
5-Bromo-6-p-tolyl-pyridin-2-ylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in designing new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other chemical products.
将来の方向性
The pyrrolidine ring, which is a part of the 5-Bromo-6-p-tolyl-pyridin-2-ylamine structure, is a versatile scaffold for novel biologically active compounds . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that 5-Bromo-6-p-tolyl-pyridin-2-ylamine and similar compounds could have promising future directions in medicinal chemistry and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with p-tolylboronic acid under palladium-catalyzed conditions. The reaction typically requires a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the synthesis of 5-Bromo-6-p-tolyl-pyridin-2-ylamine involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale palladium catalysts are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-Bromo-6-p-tolyl-pyridin-2-ylamine can undergo various chemical reactions, including:
Oxidation: Converting the amine group to a nitro group or other oxidized forms.
Reduction: Reducing the bromine atom to hydrogen.
Substitution: Replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines.
Reduction: Amines, hydrogenated bromides.
Substitution: Halides, alkylated pyridines.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disrupting bacterial cell walls or inhibiting essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.
類似化合物との比較
5-Bromo-6-p-tolyl-pyridin-2-ylamine is unique due to its specific structural features, such as the presence of both bromine and tolyl groups on the pyridine ring. Similar compounds include:
2-(p-Tolyl)pyridine: Lacks the bromine atom.
5-Bromo-2-methylpyridin-3-amine: Different position of the methyl group.
6-Bromo-2-p-tolylpyridine: Different position of the bromine atom.
特性
IUPAC Name |
5-bromo-6-(4-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBPKJQBVHWIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


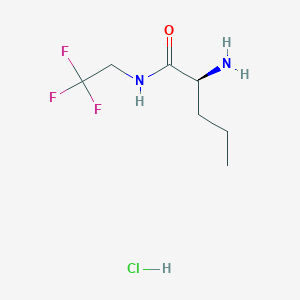
![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)
![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)
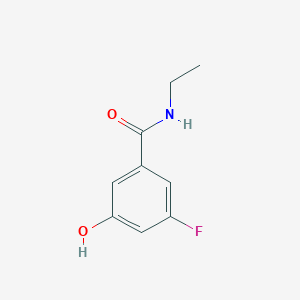
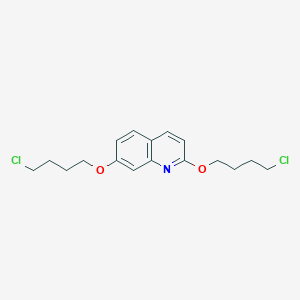
![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)
![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)
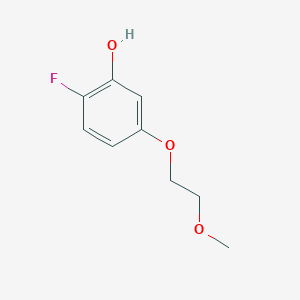
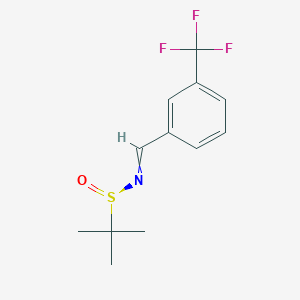
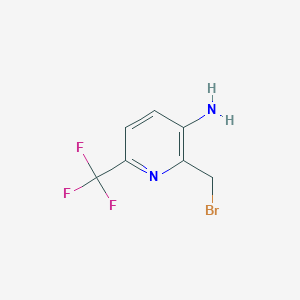


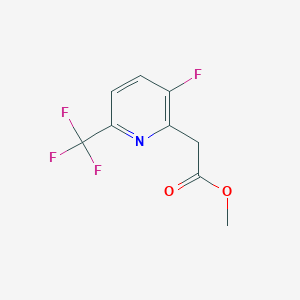
![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)
